

# An In-depth Technical Guide to the Structure of Quinoxaline-2-carbohydrazide

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## Compound of Interest

Compound Name: **Quinoxaline-2-carbohydrazide**

Cat. No.: **B3053585**

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This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of **quinoxaline-2-carbohydrazide**. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging the quinoxaline scaffold for therapeutic innovation.

## Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline core, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.<sup>[1][2]</sup> Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[1][3][4][5][6]</sup> The carbohydrazide functional group, when attached to this core, serves as a versatile synthetic handle and often contributes to the molecule's biological activity through its ability to form hydrogen bonds and coordinate with metal ions.

**Quinoxaline-2-carbohydrazide**, in particular, is a key intermediate in the synthesis of more complex bioactive molecules.<sup>[3][4]</sup> Understanding its precise three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutics.

## Molecular Structure and Physicochemical Properties

**Quinoxaline-2-carbohydrazide** is a small organic molecule with the chemical formula C<sub>9</sub>H<sub>8</sub>N<sub>4</sub>O.<sup>[7]</sup> Its structure is characterized by a planar quinoxaline ring system linked to a carbohydrazide group at the 2-position.

## Core Structural Features

The molecule's fundamental architecture consists of two main components:

- Quinoxaline Ring: A bicyclic aromatic system that provides a rigid and planar backbone.
- Carbohydrazide Moiety (-CONHNH<sub>2</sub>): A functional group that introduces hydrogen bond donors and acceptors, crucial for molecular recognition and biological activity.

The planarity of the quinoxaline ring system is a key feature, influencing how the molecule interacts with biological targets, often through π-π stacking interactions.<sup>[8]</sup>

## Physicochemical Data Summary

A compilation of key computed physicochemical properties for **quinoxaline-2-carbohydrazide** is presented below. These parameters are critical for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Weight	188.19 g/mol	PubChem CID: 276201 <sup>[7]</sup>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>4</sub> O	PubChem CID: 276201 <sup>[7]</sup>
XLogP3	0.6	PubChem CID: 276201 <sup>[7]</sup>
Hydrogen Bond Donors	2	PubChem CID: 276201 <sup>[7]</sup>
Hydrogen Bond Acceptors	4	PubChem CID: 276201 <sup>[7]</sup>
Rotatable Bond Count	1	PubChem CID: 276201 <sup>[7]</sup>
Topological Polar Surface Area	80.9 Å <sup>2</sup>	PubChem CID: 276201 <sup>[7]</sup>

Table 1: Key Physicochemical Properties of **Quinoxaline-2-carbohydrazide**.

## Structural Visualization

The following diagram, generated using the DOT language, illustrates the 2D chemical structure of **quinoxaline-2-carbohydrazide**, highlighting the atom connectivity and key functional groups.

Caption: 2D structure of **Quinoxaline-2-carbohydrazide**.

## Synthesis and Characterization

The synthesis of **quinoxaline-2-carbohydrazide** is a well-established process, typically proceeding through a two-step sequence starting from o-phenylenediamine. The choice of this starting material is logical due to its inherent 1,2-diamine structure, which is primed for condensation reactions to form the pyrazine ring of the quinoxaline system.

## Synthetic Workflow

The most common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a foundational method for quinoxaline synthesis.<sup>[9]</sup> Specifically for **quinoxaline-2-carbohydrazide**, the synthesis typically starts with the reaction of o-phenylenediamine with a derivative of pyruvic acid to form an ester, which is then converted to the desired carbohydrazide.<sup>[4]</sup>

The following workflow diagram illustrates the key steps in a typical synthesis.



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Caption: General synthetic workflow for **quinoxaline-2-carbohydrazide**.

## Detailed Experimental Protocol

This protocol is a representative example of the synthesis of **quinoxaline-2-carbohydrazide**, adapted from established literature procedures.<sup>[3][4]</sup>

Step 1: Synthesis of Ethyl 2-quinoxalinecarboxylate

- To a solution of o-phenylenediamine (10 mmol) in ethanol (50 mL), add ethyl pyruvate (11 mmol).
- Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
- The crude product is then purified, typically by recrystallization from ethanol, to yield ethyl 2-quinoxalinecarboxylate.

**Causality:** The reflux conditions provide the necessary activation energy for the condensation reaction between the diamine and the dicarbonyl compound. Ethanol is a suitable solvent as it dissolves the reactants and allows for a high enough reaction temperature.

### Step 2: Synthesis of **Quinoxaline-2-carbohydrazide**

- Dissolve ethyl 2-quinoxalinecarboxylate (5 mmol) in ethanol (30 mL).
- Add hydrazine hydrate (10 mmol, 80% solution) to the mixture.
- Reflux the reaction for 8-12 hours, again monitoring by TLC.
- After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent such as dimethylformamide (DMF).<sup>[3]</sup>

**Causality:** Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol results in the formation of the more stable carbohydrazide. The excess hydrazine ensures the reaction goes to completion.

## Spectroscopic Characterization

The structural elucidation of **quinoxaline-2-carbohydrazide** relies on a combination of spectroscopic techniques. While a complete dataset for the parent compound is not always presented in a single source, data from derivatives and related structures provide a strong basis for its characterization.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring, as well as distinct signals for the -NH and -NH<sub>2</sub> protons of the carbohydrazide group.[3][8]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show signals for the eight carbons of the quinoxaline ring and the carbonyl carbon of the carbohydrazide.[3][8]
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the 3200-3400 cm<sup>-1</sup> region) and a strong C=O stretching band for the carbonyl group (around 1670-1690 cm<sup>-1</sup>).[3][10]
- Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M<sup>+</sup>) expected at m/z 188.[7]

## Reactivity and Applications in Drug Development

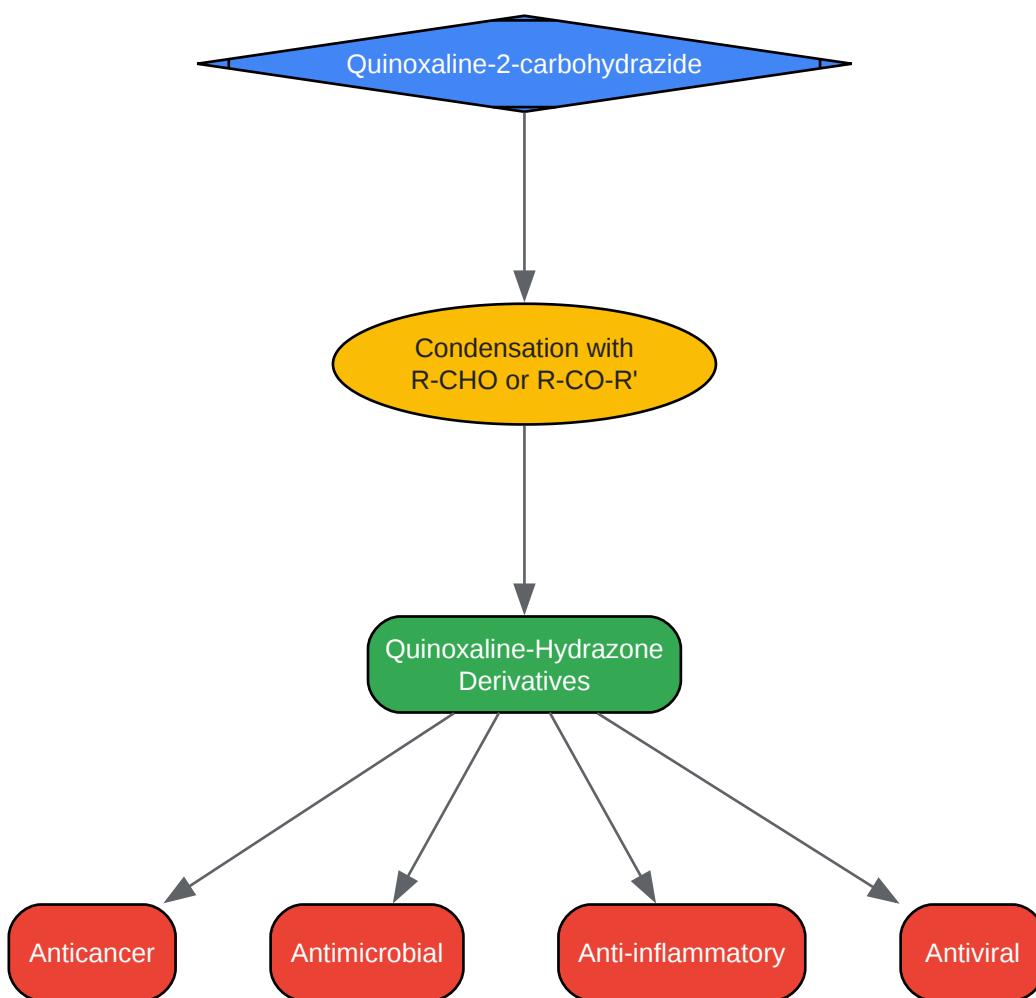
**Quinoxaline-2-carbohydrazide** is a valuable building block due to the reactivity of its carbohydrazide moiety. The terminal -NH<sub>2</sub> group is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form hydrazones.[3] This reactivity is extensively exploited to generate libraries of quinoxaline-based derivatives with diverse biological activities.

The resulting hydrazone linkage is often a key pharmacophoric element, contributing to the molecule's ability to interact with biological targets. Derivatives of **quinoxaline-2-carbohydrazide** have been investigated for a range of therapeutic applications, including:

- Anticancer Agents: Many quinoxaline-hydrazone derivatives have shown potent anticancer activity, often acting as inhibitors of key enzymes like EGFR and COX-2.[3]
- Antimicrobial Agents: The quinoxaline scaffold is present in numerous compounds with antibacterial and antifungal properties.[1][4][6]

- Anti-inflammatory Agents: The ability of some derivatives to inhibit COX enzymes makes them promising candidates for anti-inflammatory drugs.[3]

The following diagram illustrates the central role of **quinoxaline-2-carbohydrazide** as a scaffold for generating diverse derivatives.



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Caption: Role of **quinoxaline-2-carbohydrazide** in drug discovery.

## Conclusion

**Quinoxaline-2-carbohydrazide** is a structurally well-defined and synthetically accessible molecule that serves as a cornerstone in the development of novel therapeutic agents. Its rigid, planar quinoxaline core, combined with the versatile reactivity of the carbohydrazide group,

provides a powerful platform for medicinal chemists. A thorough understanding of its structure, synthesis, and reactivity is essential for harnessing its full potential in the ongoing quest for new and effective drugs.

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